Tert-butyl 3-oxopropanoate

Description

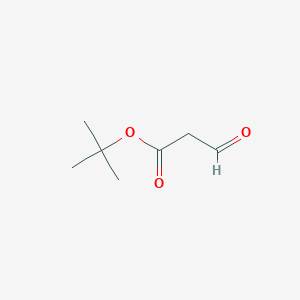

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXQBXDUGONRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Oxopropanoate

Traditional Synthetic Approaches

Historically, the synthesis of tert-butyl 3-oxopropanoate (B1240783) has been approached through several classical organic chemistry reactions. These methods, while foundational, often present challenges in terms of yield, reaction conditions, and scalability.

Esterification of 3-Oxopropanoic Acid with Tert-butanol (B103910)

One of the fundamental methods for preparing tert-butyl 3-oxopropanoate is the direct esterification of 3-oxopropanoic acid with tert-butanol. This reaction is typically performed under acidic conditions, which catalyze the condensation of the carboxylic acid and the alcohol.

Transesterification of Ethyl 3-Oxopropanoate with Tert-butanol

An alternative traditional route involves the transesterification of a more readily available ester, such as ethyl 3-oxopropanoate, with tert-butanol. This equilibrium-driven process also requires a catalyst, typically a strong acid or base, to facilitate the exchange of the alkoxy group.

Conventional Batch Synthesis Conditions

The conventional batch synthesis of this compound often involves refluxing the reactants in an anhydrous solvent, such as toluene, with an acid catalyst like sulfuric acid. The removal of water, a byproduct of the esterification, is crucial to drive the reaction towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. While effective, these methods can require prolonged reaction times and high temperatures.

| Traditional Synthesis Parameter | Description |

| Reaction | Esterification or Transesterification |

| Reactants | 3-Oxopropanoic Acid + Tert-butanol OR Ethyl 3-Oxopropanoate + Tert-butanol |

| Catalyst | Strong acid (e.g., Sulfuric Acid, p-Toluenesulfonic Acid) |

| Solvent | Anhydrous solvents like Toluene |

| Conditions | Reflux temperature |

| Key Challenge | Removal of water to drive equilibrium |

Industrially Viable Synthetic Pathways

For large-scale production, the traditional methods are often inefficient. Industrial synthesis prioritizes pathways that are high-yielding, cost-effective, and operate under milder conditions.

Reaction of Tert-butyl Alcohol with Diketene (B1670635)

A highly efficient and industrially favored method for synthesizing this compound is the reaction between tert-butyl alcohol and diketene. This approach is advantageous as it avoids the formation of water as a byproduct, thus eliminating the need for its removal to drive the reaction to completion. The reaction is typically exothermic and proceeds readily under controlled conditions.

Catalysis by 4-(Tertiary Amino)pyridine

The reaction between tert-butyl alcohol and diketene is significantly accelerated by the use of a nucleophilic catalyst, most notably 4-(tertiary amino)pyridines such as 4-dimethylaminopyridine (B28879) (DMAP). The catalyst functions by activating the diketene, making it more susceptible to nucleophilic attack by the tert-butyl alcohol. This catalytic approach allows the reaction to proceed under mild conditions with high yields, making it a preferred industrial process. While older methods sometimes used sodium acetate (B1210297) as a catalyst, they required much higher temperatures (110–115°C).

| Industrial Synthesis Parameter | Description |

| Reaction | Addition of alcohol to diketene |

| Reactants | Tert-butyl Alcohol and Diketene |

| Catalyst | 4-(Tertiary Amino)pyridine (e.g., DMAP) |

| Conditions | Mild, often room temperature or slightly elevated |

| Advantages | High yield, no water byproduct, milder conditions than older catalytic methods |

Reaction Conditions and Mechanism of Catalytic Synthesis

The primary industrial synthesis of this compound involves the reaction of diketene with tert-butyl alcohol. This method is favored for its high yields and mild operating conditions, which proceed at ambient temperature without the need for external heating or cooling. The key to this efficient process is the use of a 4-(tertiary amino)pyridine catalyst, such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

| Parameter | Condition | Advantage |

| Reactants | Diketene, Tert-butyl Alcohol | Readily available industrial materials. |

| Catalyst | 4-(tertiary amino)pyridine (e.g., DMAP) | High efficiency at low loading (e.g., ~5 mol-%). organic-chemistry.org |

| Temperature | Ambient | No energy input required for heating or cooling. |

| By-products | Minimal | Avoids formation of dehydroacetic acid seen in high-temp methods. |

Nucleophilic Activation of Diketene

The synthesis is initiated by the nucleophilic activation of the diketene molecule by the 4-(tertiary amino)pyridine catalyst. The pyridine (B92270) catalyst is a stronger nucleophile than the alcohol and readily attacks the electrophilic carbonyl group of the diketene. organic-chemistry.org This initial step opens the strained four-membered ring of the diketene, preparing it for the subsequent reaction.

Formation of Acylpyridinium Intermediate

Following the nucleophilic attack, a reactive acylpyridinium intermediate is formed. This intermediate, sometimes referred to as an "active ester," is significantly more reactive towards nucleophilic attack than the original diketene. organic-chemistry.org The formation of this species is a critical step, as it effectively transfers the acyl group from the diketene to the catalyst, creating a highly electrophilic center ready for esterification. organic-chemistry.org

Esterification with Tert-butyl Alcohol

The final step in the mechanism is the esterification with tert-butyl alcohol. The alcohol attacks the activated acylpyridinium intermediate. This leads to the formation of the desired product, this compound, and the regeneration of the pyridine catalyst, allowing it to participate in further catalytic cycles. organic-chemistry.org This mild method is particularly advantageous for producing tert-butyl esters, as the substrate, tert-butyl alcohol, is prone to undergoing elimination to form isobutene under harsher, acidic conditions often used in traditional Fischer esterification. organic-chemistry.org

Advanced Synthetic Techniques

To address the needs of modern chemical manufacturing for greater efficiency, control, and scalability, advanced synthetic techniques such as microfluidics and flow chemistry have been applied to the synthesis of β-ketoesters like this compound.

Microfluidic Synthesis for Enhanced Efficiency

Microfluidic synthesis utilizes microreactors with small-diameter channels to conduct chemical reactions. mdpi.com This technology offers significantly enhanced control over reaction parameters such as temperature, pressure, and residence time compared to conventional batch methods. mdpi.com For the synthesis of β-ketoesters, microfluidic systems can improve reaction efficiency and reduce the formation of side products. Research on the esterification of diketene with an alcohol in a helical continuous-flow microreactor demonstrated that a yield and selectivity for the product exceeding 97% could be achieved in a residence time of only 120 seconds. researchgate.net This represents a significant improvement in process performance. researchgate.net

Flow Chemistry Methodologies for Scalability

Flow chemistry, often employing microfluidic principles, is a powerful methodology for scaling up chemical production from the laboratory to an industrial scale. researchgate.net Continuous flow processes are particularly valuable for preparing key intermediates required in large quantities for pharmaceutical development. nih.govresearchgate.net For instance, the continuous flow synthesis of tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, a complex analogue of this compound, was developed to enable multi-gram production. nih.gov This approach has been shown to dramatically reduce reaction times from over 16 hours in batch mode to less than 2 hours in a flow system, showcasing the enhanced scalability and throughput of the methodology.

Research Findings: Batch vs. Flow Synthesis for a β-Ketoester

| Synthesis Method | Reaction Time | Scale | Key Advantage |

|---|---|---|---|

| Batch Mode | ~16 hours | Gram-scale | Established, traditional setup. |

| Flow Chemistry | < 2 hours | Multi-gram | Significant reduction in reaction time, improved scalability and process control. nih.gov |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its application in further chemical transformations. This involves careful monitoring of the reaction progress, effective removal of byproducts like water, and rigorous post-synthesis purification.

Reaction Progress Monitoring (e.g., TLC, GC-MS)

Continuous monitoring of the reaction is essential to determine the optimal reaction time, preventing the formation of side products due to prolonged reaction times or incomplete conversion of starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to follow the progress of a reaction. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. libretexts.org The completion of the reaction is indicated by the disappearance of the starting material spot. libretexts.orgrsc.org For instance, in the synthesis of a this compound derivative, TLC analysis on silica (B1680970) gel can be used to monitor the conversion, with visualization under UV light. orgsyn.org

Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative and detailed analysis, GC-MS is a powerful tool. It separates the components of the reaction mixture and provides their mass spectra, allowing for both identification and quantification. This technique is particularly useful for monitoring the formation of this compound and identifying any impurities. researchgate.net Regular analysis of aliquots from the reaction mixture by GC-MS can provide precise data on the conversion rate and the formation of any byproducts over time. researchgate.net

| Technique | Application in Synthesis | Key Information Provided |

| Thin-Layer Chromatography (TLC) | Rapidly monitors the disappearance of reactants and appearance of the product. libretexts.orgyoutube.comrsc.org | Qualitative assessment of reaction completion. libretexts.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative data on the composition of the reaction mixture. | Precise measurement of yield and detection of impurities. |

Water Scavenging Techniques (e.g., Molecular Sieves)

In esterification reactions, water is produced as a byproduct. According to Le Chatelier's principle, the removal of water shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

Molecular Sieves: Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules like water. sigmaaldrich.comsse.co.th In the synthesis of this compound via esterification, adding molecular sieves (typically 3Å or 4Å) to the reaction mixture effectively removes water as it is formed. sigmaaldrich.comresearchgate.net This is particularly important in reactions that are sensitive to moisture and helps to drive the reaction to completion. sigmaaldrich.com The sieves can be activated by heating prior to use to ensure maximum water adsorption capacity. sigmaaldrich.com Titanium-silicon molecular sieves have also been used as catalysts in reactions involving tert-butanol, demonstrating their dual role in some synthetic setups. google.com

| Water Scavenger | Mechanism | Typical Application |

| Molecular Sieves (3Å or 4Å) | Adsorbs water molecules into its porous structure. sigmaaldrich.comsse.co.th | Added directly to the reaction mixture to remove water in situ. uni-goettingen.de |

Post-Synthesis Purification Protocols (e.g., Vacuum Distillation, Column Chromatography)

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and any side products.

Vacuum Distillation: This technique is suitable for purifying liquid compounds that are thermally stable but have high boiling points. rochester.edu By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition that might occur at higher temperatures. rochester.edu this compound can be effectively purified by vacuum distillation to separate it from less volatile impurities. umn.edu

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. orgsyn.org For this compound and its derivatives, silica gel is a commonly used stationary phase. rsc.orgorgsyn.orgfigshare.com The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. orgsyn.org Different components of the mixture travel through the column at different rates, allowing for their separation and the collection of the pure product. orgsyn.orgorgsyn.org

| Purification Method | Principle | Application for this compound |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. rochester.edu | Removes non-volatile impurities and purifies the final liquid product. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. orgsyn.org | Isolates the product from impurities with different polarities. orgsyn.orgfigshare.com |

Reactivity and Mechanistic Analysis of Tert Butyl 3 Oxopropanoate Transformations

General Reactivity Profile as an Ester and Beta-Ketoester

The reactivity of tert-butyl 3-oxopropanoate (B1240783) is defined by the presence of both an ester and a ketone functional group. The ester group can undergo nucleophilic substitution and hydrolysis. The tert-butyl group provides significant steric hindrance, which can influence reaction rates and provide a degree of protection against hydrolysis compared to less bulky esters like methyl or ethyl analogs.

The β-ketoester moiety is particularly significant. The methylene (B1212753) protons located between the two carbonyl groups (the ketone and the ester) are acidic and can be readily removed by a base to form a stable enolate. This enolate is a powerful nucleophile, making the compound a valuable building block in reactions that form new carbon-carbon bonds. This dual functionality allows for a broad range of transformations, making it a valuable tool in organic synthesis.

Overview of Key Chemical Transformations

Tert-butyl 3-oxopropanoate can be subjected to oxidation, a reaction that can lead to the formation of corresponding carboxylic acid derivatives. smolecule.com Common oxidizing agents employed for this type of transformation include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The specific products of these reactions depend on the reaction conditions and the exact reagents used. For instance, oxidation may target the carbon-hydrogen bonds of the backbone. jst.go.jp

Table 1: Common Oxidizing Agents for this compound

| Reagent | Formula | Typical Transformation |

| Potassium Permanganate | KMnO₄ | Oxidation to carboxylic acids. smolecule.com |

| Chromium Trioxide | CrO₃ | Oxidation to carboxylic acids. smolecule.com |

The ketone group in this compound can be selectively reduced to a secondary alcohol, yielding tert-butyl 3-hydroxypropanoate. This transformation is typically achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this purpose, as it selectively reduces ketones and aldehydes without affecting the ester group. harvard.edu For a more powerful reduction that would convert both the ketone and the ester functionalities to alcohols, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be required. smolecule.com

Table 2: Common Reducing Agents and Their Products

| Reagent | Formula | Major Product |

| Sodium Borohydride | NaBH₄ | tert-Butyl 3-hydroxypropanoate. |

| Lithium Aluminum Hydride | LiAlH₄ | Reduction to corresponding alcohols. smolecule.com |

The stereochemical outcome of these reductions can be influenced by the choice of reagent and reaction conditions, which is a critical consideration in the synthesis of chiral molecules. scielo.brresearchgate.net

The ester group of this compound can undergo nucleophilic substitution reactions. When reacted with an alcohol under acidic or basic conditions, it can undergo transesterification to form a different ester. Similarly, reaction with an amine can lead to the formation of an amide. These reactions are fundamental in modifying the ester functionality to build more complex molecules. For example, this compound can react with amines to form various amide derivatives, which can then be used as precursors for heterocyclic compounds like indoline (B122111) and diazepinone derivatives. The N-arylation of amino acid esters is a related transformation that has been achieved using various catalytic systems. researchgate.net

As a β-ketoester, this compound is an excellent substrate for a variety of condensation reactions. These reactions typically proceed through the formation of an enolate intermediate, which then acts as a nucleophile. libretexts.org

Key condensation reactions include:

Claisen Condensation: This reaction involves the condensation of two ester molecules. In a crossed Claisen condensation, this compound can react with another ester to form a new β-keto ester. libretexts.org

Knoevenagel Condensation: This involves the reaction of the active methylene group of the β-ketoester with an aldehyde or ketone. numberanalytics.com

Hantzsch Pyrrole (B145914) Synthesis: In a documented example, this compound is a key starting material in the multi-step synthesis of pyrrole derivatives. researchgate.net

Other Condensations: It serves as a precursor for various heterocyclic compounds such as indoline, pyridine (B92270), and diazepinone derivatives through condensation and alkylation reactions. For instance, it can undergo dehydrative condensation with allylic alcohols in the presence of a hybrid palladium and ruthenium catalyst system. nih.gov

The ester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to yield a carboxylic acid (3-oxopropanoic acid) and an alcohol (tert-butanol). This reaction can be catalyzed by either acid or base.

The β-keto acid product of hydrolysis is often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone. The stability of this compound against hydrolysis is pH-dependent. The bulky tert-butyl group can slow the rate of hydrolysis compared to smaller alkyl esters. In some synthetic procedures, such as in certain flow chemistry applications, the hydrolysis of the tert-butyl ester can be achieved in situ to directly yield the corresponding carboxylic acid. researchgate.net

Condensation Reactions

Intrinsic Reactivity Mechanisms

The chemical behavior of this compound is fundamentally governed by the interplay of its constituent functional groups: a tert-butyl ester and a ketone separated by a methylene (CH₂) group. This arrangement classifies it as a β-ketoester, a class of compounds renowned for its versatile reactivity. The intrinsic reactivity mechanisms primarily involve the acidic protons on the α-carbon (the carbon atom situated between the two carbonyl groups), the nucleophilic character of the resulting enolate, and the electrophilic nature of the carbonyl carbons.

Keto-Enol Tautomerism and Enolate Formation

A central feature of this compound's reactivity is the acidity of its α-hydrogens. libretexts.org The protons on the carbon adjacent to both the ester and ketone carbonyl groups are significantly more acidic than typical alkane protons. This increased acidity is due to the formation of a highly stabilized conjugate base, known as an enolate, upon deprotonation. libretexts.orgcolorado.edu

The enolate ion is stabilized by resonance, where the negative charge is delocalized across the α-carbon and the two oxygen atoms of the carbonyl groups. colorado.edu This delocalization makes the formation of the enolate thermodynamically favorable in the presence of a suitable base. thieme-connect.de Common bases used for this purpose range from strong ones like sodium hydride (NaH) or lithium diisopropylamide (LDA) for complete enolate formation, to weaker alkoxide bases like sodium ethoxide for reactions where an equilibrium concentration of the enolate is sufficient. libretexts.org

The keto-enol tautomerism, the equilibrium between the ketone form and its enol isomer, is catalyzed by both acids and bases. libretexts.org Under acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form the enol. Under basic conditions, deprotonation of the α-carbon forms the enolate, which can then be protonated to yield the enol. libretexts.org Both the enol and the enolate are key nucleophilic intermediates in many transformations. libretexts.org

Reactions via the Enolate Intermediate

The resonance-stabilized enolate of this compound is a potent carbon nucleophile and participates in a variety of bond-forming reactions.

Alkylation: The enolate can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction (typically Sₙ2) to form a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial to prevent side reactions. libretexts.org The bulky tert-butyl group can sterically influence the approach of the electrophile. The use of bulky bases like potassium tert-butoxide is common in elimination reactions but can also be used for enolate formation. masterorganicchemistry.com

Acylation: The enolate can also attack acylating agents, such as acyl chlorides, in a nucleophilic acyl substitution. chemguide.co.uk This reaction lengthens the carbon chain and introduces a second keto group, leading to a β-dicarbonyl compound. A classic example of this type of reactivity is the Claisen condensation, where an ester enolate reacts with another ester molecule. thieme-connect.de

The following table summarizes key reaction types involving the enolate intermediate.

| Reaction Type | Reagent Class | Mechanistic Role of Enolate | Product Type |

| Alkylation | Alkyl Halides (R-X) | Nucleophile | α-Alkyl-β-ketoester |

| Acylation | Acyl Chlorides (RCOCl) | Nucleophile | α-Acyl-β-ketoester |

| Aldol (B89426) Addition | Aldehydes/Ketones | Nucleophile | β-Hydroxy-β-ketoester |

| Michael Addition | α,β-Unsaturated Carbonyls | Nucleophile | 1,5-Dicarbonyl Compound |

Reactions at the Carbonyl Groups

The two carbonyl groups of this compound also exhibit characteristic reactivity.

Hydrolysis: As an ester, the compound can undergo hydrolysis, typically under acidic or basic conditions, to yield tert-butanol (B103910) and 3-oxopropanoic acid. The stability of the tert-butyl carbocation that can form under acidic conditions facilitates this cleavage.

Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This transformation yields tert-butyl 3-hydroxypropanoate.

Decarboxylation of Derivatives: While this compound itself is stable to decarboxylation, the corresponding β-keto acid formed upon hydrolysis (3-oxopropanoic acid) is not. β-Keto acids readily lose carbon dioxide upon heating through a cyclic, six-membered transition state, resulting in an enol intermediate that tautomerizes to a ketone. masterorganicchemistry.com In some synthetic procedures, such as copper-catalyzed couplings, the tert-butyl ester group can be cleaved, followed by spontaneous decarboxylation or deacylation to yield different products. researchgate.net

The table below outlines research findings on specific transformations of this compound and related structures, highlighting the mechanistic principles.

| Transformation | Reagents/Catalyst | Key Mechanistic Step | Product Class | Reference |

| Synthesis | Diketene (B1670635), tert-butyl alcohol, 4-(tertiary amino)pyridine | Nucleophilic attack by catalyst on diketene, followed by esterification. | β-Ketoester | |

| Arylation & Decarboxylation | Aryl Iodides, CuI/trans-4-hydroxy-l-proline, Acid | Copper-catalyzed C-C coupling at α-position, followed by acid-promoted hydrolysis and decarboxylation. | α-Aryl Ketone | researchgate.net |

| Deacylation | Aryl Iodides, CuI/2-picolinic acid | Copper-catalyzed C-C coupling followed by spontaneous deacylation. | α-Arylacetic acid tert-butyl ester | researchgate.net |

| Condensation/Cyclization | Eschenmoser's salt | Alkylation at the α-position via the enolate, leading to precursors for heterocycles. | Indoline/Diazepinone Precursor | |

| Formylation | Alkyl formates, Base | Enolate formation followed by nucleophilic attack on the formate (B1220265) (Crossed Claisen Condensation). | β-Oxoaldehyde | thieme-connect.de |

These fundamental reactivity patterns make this compound a versatile three-carbon building block in organic synthesis, enabling the construction of a wide array of more complex molecular architectures. thieme-connect.de

Applications of Tert Butyl 3 Oxopropanoate in Complex Organic Synthesis

Fundamental Role as a Synthetic Building Block

Tert-butyl 3-oxopropanoate (B1240783) is widely recognized as a versatile building block in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive ketone and a tert-butyl ester. This bifunctionality allows it to participate in a diverse range of chemical transformations, including oxidations, reductions, and nucleophilic substitutions, making it a valuable intermediate for synthesizing more complex molecules.

The tert-butyl group provides significant steric protection to the ester functionality, which can prevent unwanted side reactions and enhance solubility in nonpolar solvents, a desirable characteristic in multi-step synthetic sequences. This compound's ability to undergo various reactions is central to its role in constructing complex molecular frameworks. For instance, it can be used in gold-catalyzed annulation reactions with epoxides to form intricate cyclic structures. smolecule.com Furthermore, the electrophilic nature of its carbonyl group facilitates nucleophilic additions, leading to a wide array of derivatives. smolecule.com

| Reaction Type | Description | Common Reagents |

| Oxidation | Converts the compound to its corresponding derivatives. | Potassium permanganate (B83412), Chromium trioxide |

| Reduction | Forms the corresponding alcohols. | Lithium aluminum hydride, Sodium borohydride (B1222165) |

| Substitution | Produces various esters and amides. | Amines, alcohols (in the presence of acid or base) |

| Annulation | Forms complex cyclic structures. | Epoxides (with gold catalyst) |

| Decarboxylation | Results in simpler carboxylic acids. | Heat or specific reaction conditions |

This table summarizes the fundamental chemical transformations that tert-butyl 3-oxopropanoate can undergo, highlighting its versatility as a synthetic building block.

Synthesis of Pharmaceuticals and Agrochemicals

The application of this compound extends significantly into the industrial synthesis of pharmaceuticals and agrochemicals. smolecule.comsmolecule.com It serves as a key intermediate in the production of a variety of biologically active compounds. For example, derivatives of this compound have been investigated for their potential pharmacological activities, including antimicrobial properties.

In the realm of drug development, this compound is instrumental in the synthesis of drug candidates. Its adaptability in forming various derivatives makes it highly suitable for medicinal chemistry research aimed at discovering and developing effective therapeutic agents. One notable application is its use as an intermediate in the synthesis of cephalosporin (B10832234) antibiotics, underscoring its importance in pharmaceutical manufacturing. Beyond pharmaceuticals, it is also a precursor in the production of certain agrochemicals, such as pesticides and herbicides. smolecule.com

Heterocycle Synthesis

This compound is a pivotal precursor in the synthesis of a wide range of heterocyclic compounds. Its ability to undergo condensation and alkylation reactions makes it particularly useful for constructing various ring systems that are prevalent in many biologically active molecules.

Research has demonstrated the utility of this compound derivatives in the synthesis of indoline-based structures. For instance, tert-butyl 3-(benzyl(phenyl)amino)-3-oxopropanoate, which can be prepared from tert-butyl malonate, serves as a precursor to indoline (B122111) derivatives through alkylation reactions. orgsyn.org The synthesis of thieno[2,3-b]indole derivatives, a class of compounds with potential biological properties, can also be achieved using intermediates derived from tert-butyl hydrazinecarboxylate, showcasing the versatility of related structures in accessing complex indole (B1671886) frameworks. rsc.orgresearchgate.net

The synthesis of pyridine (B92270) derivatives is another area where this compound and its analogs are employed. Continuous flow synthesis methods have been developed for the preparation of tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, a key intermediate for mGlu2/3 negative allosteric modulators (NAMs). researchgate.netresearchgate.netresearchgate.net This highlights the compound's role in creating substituted pyridine rings, which are core structures in many pharmaceutical agents. researchgate.net The reactivity of the β-ketoester moiety allows for cyclization reactions to form the pyridine ring.

This compound derivatives are also valuable in the synthesis of diazepinone scaffolds. Specifically, these derivatives can act as precursors for the formation of 1,4-diazepinone rings through domino reactions involving aza-Michael addition and subsequent cyclization. rsc.org Benzodiazepines, a class of privileged structures in medicinal chemistry, can also be synthesized using β-keto esters like this compound as starting materials. imist.ma For example, it is used in the synthesis of benzodiazepine (B76468) derivatives that act as mGlu2/3 receptor negative allosteric modulators.

Precursor for Pyridine Derivatives

Contributions to Medicinal Chemistry

The contributions of this compound to medicinal chemistry are significant and varied. It is a key component in the synthesis of compounds targeting a range of diseases. smolecule.com For example, it is used to synthesize mGlu2/3 receptor negative allosteric modulators (NAMs), which are of interest for treating neurological and psychiatric disorders.

Derivatives of this compound are also explored for their potential antimicrobial and anticancer properties. smolecule.com The structural framework provided by this compound allows for the introduction of various functional groups, leading to the generation of libraries of compounds for biological screening. smolecule.com For instance, tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate and its derivatives are being investigated for such activities. smolecule.com The mechanism of action often involves the interaction of these molecules with specific enzymes or receptors, thereby modulating their activity. smolecule.com

Furthermore, the compound serves as a precursor for the synthesis of various pharmaceutical compounds, including those with potential applications in treating metabolic diseases. nih.gov Its role as an intermediate in the synthesis of complex molecules makes it an indispensable tool for medicinal chemists working on the discovery and development of new drugs.

Synthesis of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs)

This compound is a key intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). researchgate.netnih.gov These receptors are significant targets in drug discovery for central nervous system (CNS) disorders. researchgate.net The synthesis of potent mGlu2/3 NAMs often involves the preparation of a crucial β-ketoester intermediate, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate. researchgate.netnih.govnih.gov

This intermediate is synthesized through the condensation of methyl 2-cyanoisonicotinate with the lithium enolate of tert-butyl acetate (B1210297). nih.gov The resulting compound, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, provides a versatile scaffold for constructing benzodiazepine derivatives, a class of compounds known for their activity as mGlu2/3 NAMs. researchgate.netnih.gov The synthesis can be performed using both traditional batch methods and more efficient continuous flow processes, with the latter offering improved yields and scalability for producing drug intermediates. nih.gov In a specific example, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate was used in the preparation of 4-(8-fluoro-2-oxo-2,3-dihydro-1H-benzo[b] diazepin-4-yl)picolinonitrile by reacting it with tert-butyl (2-amino-4-fluorophenyl)carbamate in refluxing toluene. nih.gov

Preparation of Benzodiazepine Derivatives

The utility of this compound extends to the synthesis of various benzodiazepine derivatives beyond those specifically targeting mGlu2/3 receptors. researchgate.net Benzodiazepines are a class of psychoactive drugs with a fused benzene (B151609) and diazepine (B8756704) ring system. The β-ketoester moiety of this compound and its derivatives is crucial for the cyclization reactions that form the diazepine ring. researchgate.net For instance, novel hybrid compounds containing both coumarin (B35378) and benzodiazepine rings have been synthesized using an ethyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate derivative, highlighting the versatility of the β-ketoester functional group in forming complex heterocyclic structures. researchgate.net

Stereochemical Control and Functional Group Integration in Multi-step Routes

The tert-butyl group in this compound plays a significant role in influencing the stereochemical outcomes of reactions and facilitating the integration of various functional groups during complex, multi-step syntheses.

Steric Protection Afforded by the Tert-butyl Group

The bulky nature of the tert-butyl group provides considerable steric hindrance, which is a key factor in controlling reactivity and selectivity in organic synthesis. researchgate.netfiveable.mefastercapital.com This steric bulk can protect adjacent functional groups from undesired reactions, allowing for selective transformations at other sites within the molecule. researchgate.netfastercapital.com For example, the large size of the tert-butyl group can hinder the approach of nucleophiles or reagents, thereby directing reactions to less sterically crowded positions. fiveable.mefastercapital.com This "steric shielding" is a valuable tool for chemists to achieve specific synthetic outcomes in complex molecules. fastercapital.com The tert-butyl group's ability to influence molecular conformation by minimizing steric strain is another important aspect of its role in stereochemical control. fastercapital.com

Case Studies in Derivative Synthesis

Tert-butyl 3-(methyl(phenyl)amino)-3-oxopropanoate

A notable derivative of this compound is tert-butyl 3-(methyl(phenyl)amino)-3-oxopropanoate. This compound serves as a precursor for the synthesis of other complex molecules, such as indoline and diazepinone derivatives.

Synthesis: The synthesis of tert-butyl 3-(methyl(phenyl)amino)-3-oxopropanoate can be achieved by reacting N-benzylaniline with tert-butyl malonate in the presence of 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) and triethylamine. orgsyn.org An alternative approach involves the reaction of N-methylaniline with methyl malonyl chloride, followed by methylation. rsc.org

Table 1: Synthesis of Tert-butyl 3-(benzyl(phenyl)amino)-3-oxopropanoate

| Reactants | Reagents | Solvent | Yield |

|---|

Applications in Further Synthesis: This derivative is a valuable intermediate for constructing more elaborate molecular architectures. For instance, it can undergo intramolecular cyclization to form oxindole (B195798) structures. The reaction of tert-butyl 3-(benzyl(phenyl)amino)-2-methyl-3-oxopropanoate with potassium tert-butoxide in N,N-dimethylformamide leads to the formation of tert-butyl 1-benzyl-3-methyl-2-oxoindoline-3-carboxylate. orgsyn.org

Table 2: Physical and Spectroscopic Data for Tert-butyl 3-(benzyl(phenyl)amino)-3-oxopropanoate

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃NO₃ orgsyn.org |

| Appearance | Colorless oil orgsyn.org |

| ¹H NMR (400 MHz, CDCl₃) δ | 1.42 (s, 9H), 3.14 (s, 2H), 4.91 (s, 2H), 7.01-7.03 (m, 2H), 7.23-7.26 (m, 5H), 7.29-7.31 (m, 3H) orgsyn.org |

| ¹³C NMR (100 MHz, CDCl₃) δ | 28.1, 43.1, 53.1, 81.6, 127.6, 128.5, 128.9, 129.8, 137.3, 142.1, 166.4, 167.0 orgsyn.org |

| IR (neat) cm⁻¹ | 3063, 2978, 1731, 1660, 1495, 1392, 1367, 1326, 1142, 697 orgsyn.org |

| HRMS (ESI) m/z | [M+H]⁺ Calcd for C₂₀H₂₄NO₃: 326.1751, Found: 326.1749 orgsyn.org |

| TLC Rf | 0.38 (3:1 petroleum ether/Et₂O) orgsyn.org |

Synthetic Methodologies for Preparation

Tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate

This derivative of this compound is a highly functionalized intermediate specifically designed for the synthesis of complex pharmaceutical targets.

In solution, this compound exists as a mixture of keto and enol tautomers. nih.gov Spectroscopic data reveals the presence of both forms, with the enol form often being a significant component. nih.gov The enol form possesses a conjugated system that includes the pyridine ring, which contributes to its stability.

| Tautomer | ¹H NMR (CDCl₃) Key Signals (δ, ppm) | ¹³C NMR (CDCl₃) Key Signals (δ, ppm) | Reference |

|---|---|---|---|

| Keto Form | 8.96 (d), 8.18 (s), 3.90 (s, 2H), 1.41 (s, 9H) | 190.5 (C=O), 165.2 (Ester C=O), 83.4 (t-Bu C), 47.2 (CH₂) | nih.gov |

| Enol Form | 8.77 (d), 7.96 (s), 5.71 (s, 1H), 1.59 (s, 9H) | 172.0 (C=O), 165.1 (Ester C=O), 93.1 (=CH), 82.8 (t-Bu C) | nih.gov |

The synthesis of tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate is a critical step in the production of certain pharmaceuticals. Both batch and continuous flow methods have been developed.

Batch Method (LDA-mediated Condensation): A common laboratory-scale synthesis involves the condensation of methyl 2-cyanoisonicotinate with the lithium enolate of tert-butyl acetate. nih.gov The enolate is typically generated in situ at low temperatures (e.g., -78°C) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov This method can provide the desired product, though it may require long reaction times.

Flow Methods: For larger scale and more efficient production, continuous flow chemistry has been successfully applied. nih.govnih.gov In a typical flow process, streams of tert-butyl acetate and LDA are mixed in a cooled reactor to form the enolate, which is then immediately combined with a stream of methyl 2-cyanoisonicotinate. nih.gov This method offers precise control over reaction parameters like temperature and residence time, leading to significant advantages over batch processing. Research has shown that flow methods can reduce reaction times from hours to minutes and increase yields to over 90% in optimized systems, making it a highly scalable and efficient approach. nih.gov

Tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate is a crucial intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptors 2 and 3 (mGlu2/3). nih.govnih.gov These receptors are important targets in the central nervous system for treating disorders like anxiety and depression. researchgate.net

The intermediate is used to construct complex heterocyclic scaffolds, particularly benzodiazepinone derivatives, which are potent and selective mGlu2/3 NAMs. nih.govnih.gov In these syntheses, the β-ketoester undergoes condensation with substituted aniline (B41778) derivatives. The reaction leverages the reactivity of both the keto and ester functionalities to build the diazepinone ring system. The 2-cyanopyridine (B140075) moiety is often a key structural element for achieving high binding affinity to the mGlu2/3 receptors. The development of efficient flow syntheses for this intermediate has been a key enabler for the large-scale preparation of these promising therapeutic agents. nih.govnih.gov

Catalytic Transformations Involving Tert Butyl 3 Oxopropanoate

Asymmetric Alkylation of Beta-Keto Esters

The asymmetric alkylation of β-keto esters, such as tert-butyl 3-oxopropanoate (B1240783), is a cornerstone reaction for creating stereogenic centers. This process involves the enantioselective introduction of an alkyl group to the α-carbon, positioned between the two carbonyl functionalities.

Challenges of Racemization in Stereoselective Alkylations

A significant hurdle in the stereoselective alkylation of β-keto esters is the propensity of the product to racemize. d-nb.infonih.govresearchgate.net The hydrogen atom on the newly formed α-stereocenter is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. nih.gov This acidity facilitates easy enolization under both acidic and basic conditions, which are often employed in or can result from the reaction workup. d-nb.infonih.govresearchgate.net This enolization process destroys the newly established stereocenter, leading to a loss of enantiomeric purity and often resulting in a nearly 1:1 mixture of diastereomers or enantiomers. d-nb.infonih.govresearchgate.net

It is a widely held belief that optically active α-alkyl-β-keto esters are configurationally unstable and racemize quickly. researchgate.net However, studies have shown that under neutral or slightly acidic conditions, these compounds can be significantly more stable than anticipated, whereas they do racemize rapidly in the presence of a base. researchgate.net Overcoming this challenge requires the development of catalytic systems that operate under very mild, preferably neutral, conditions to preserve the stereochemical integrity of the product. nih.govresearchgate.net

Tsuji-Trost-Type Asymmetric Allylation

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds via the reaction of a nucleophile with an allylic electrophile. organic-chemistry.orgwikipedia.org The asymmetric variant, often called the Trost asymmetric allylic alkylation (AAA), employs chiral phosphine (B1218219) ligands to induce enantioselectivity. wikipedia.orgsynarchive.com

In the context of tert-butyl 3-oxopropanoate, the enolate generated from the β-keto ester acts as the nucleophile. The general mechanism involves the oxidative addition of a Pd(0) complex to an allylic substrate (like an allyl acetate (B1210297) or carbonate) to form a π-allyl palladium(II) complex. organic-chemistry.orgwikipedia.org The chiral ligand, bound to the palladium center, influences the subsequent nucleophilic attack of the β-keto ester's enolate, thereby controlling the stereochemical outcome. wikipedia.org While highly effective, traditional Tsuji-Trost reactions can sometimes require basic conditions to generate the nucleophilic enolate, which reintroduces the risk of product racemization. nih.gov This has driven the development of alternative strategies, such as decarboxylative versions or dual-catalysis systems that function under milder conditions. nih.gov

Dual-Metal Catalysis Systems

To address the limitations of single-catalyst systems, particularly the issue of racemization, dual-metal catalysis has emerged as a sophisticated and powerful strategy. These systems utilize two distinct metal catalysts that work in synergy to promote a reaction, often enabling transformations that are difficult to achieve otherwise.

Synergistic Palladium/Ruthenium Catalysis for Dehydrative Allylation

A notable advancement is the development of a synergistic palladium (Pd) and ruthenium (Ru) catalytic system for the dehydrative allylation of β-keto esters. d-nb.infonih.govacs.orgacs.org This innovative approach, reported by Kitamura and colleagues, allows for the direct condensation between allylic alcohols and β-keto esters under nearly neutral conditions. nih.govresearchgate.net

The proposed mechanism involves a rapid proton transfer between the formation of a chiral Pd-enolate and a chiral Ru-π-allyl complex. d-nb.inforesearchgate.net This circumvents the need for strong acids or bases, thereby preventing the epimerization of the α-chiral center in the product. researchgate.netresearchgate.net The dual-catalyst system effectively controls the formation of two adjacent chiral centers with high levels of selectivity. d-nb.info

Enantio- and Diastereoselective Allylation of Unsubstituted Beta-Keto Esters

The dual Pd/Ru catalysis is particularly effective for the enantio- and diastereoselective allylation of unsubstituted β-keto esters like this compound. researchgate.netresearchgate.net By employing chiral ligands for both the palladium and ruthenium catalysts, the system can achieve high levels of regio-, diastereo-, and enantioselectivity in the α-mono-allylation product. researchgate.net

For instance, the reaction between cinnamyl-type allylic alcohols and β-keto esters can be precisely controlled. researchgate.net Similarly, a dual Ir/Pd system has been successfully applied to the allylic alkylation of tert-butyl 3-oxobutanoate, demonstrating excellent diastereoselectivity (20:1 dr) and enantioselectivity (>99% ee). nih.gov These methods provide access to stereochemically rich products that are valuable intermediates in the synthesis of complex natural products. nih.gov

| Catalyst System | β-Keto Ester Substrate | Allylic Partner | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Ir/Pd | tert-butyl 3-oxobutanoate | p-methyl-α-vinylbenzyl alcohol | 86 | 20:1 | >99 | nih.gov |

| Ru/Pd | Ethyl 2-methyl-3-oxobutanoate | Cinnamyl alcohol | 98 | >95:5 | 99 | researchgate.net |

| Ru/Pd | tert-Butyl 3-oxobutanoate | Cinnamyl alcohol | 95 | 94:6 | 98 | researchgate.net |

| Pd/Cu | β-hydroxyketone | Allylic geminal dicarboxylate | >95 | >20:1 | >99 | chinesechemsoc.org |

Stereodivergent Synthesis of Allylation Adducts

A key advantage of dual-metal catalytic systems is their application in stereodivergent synthesis. chinesechemsoc.org This strategy allows for the selective formation of any desired stereoisomer of a product from the same set of starting materials, simply by changing the chirality of the catalysts. researchgate.net

In the Pd/Ru-catalyzed dehydrative allylation, the stereochemistry of the final product is independently controlled by the chiral ligand associated with each metal. researchgate.net The chiral Pd complex dictates the configuration of the α-stereocenter of the β-keto ester, while the chiral Ru complex controls the configuration of the new stereocenter on the allyl fragment. researchgate.net By choosing the appropriate combination of (R)- and (S)-configured ligands for the two metal catalysts, all four possible diastereomers of the allylation adduct can be synthesized on demand with high selectivity. researchgate.netresearchgate.net This powerful approach provides remarkable flexibility and efficiency in asymmetric synthesis, enabling access to a full spectrum of stereoisomers for applications such as drug discovery and development. nih.gov

Influence of Chiral Ligands (L1, L2) on Selectivity

In the stereodivergent dehydrative allylation of β-keto esters like this compound, the selection of chiral ligands is paramount for achieving high diastereo- and enantioselectivity. nih.gov A dual catalytic system, often employing a combination of palladium (Pd) and ruthenium (Ru) complexes, each with a specific chiral ligand (L1 and L2, respectively), allows for the independent control of the stereochemistry of both the metal enolate and the π-allyl complex. nih.gov

The chiral environment created by each ligand (M¹L¹ and M²L²) is responsible for discriminating the enantioface of the enolate and the π-allyl moieties, respectively. nih.gov The combination of these chiral catalysts can result in either "matched" or "mismatched" pairings. In a matched pair, the stereochemical preferences of the two catalysts are complementary, leading to a significant enhancement in diastereoselectivity. Conversely, in a mismatched pair, the catalysts have opposing stereochemical preferences. researchgate.net Even in mismatched systems, high levels of diastereoselectivity can often be achieved, demonstrating the robustness of this dual catalytic approach. nih.gov

For instance, in the allylation of this compound with cinnamyl alcohol, the use of PdL¹R(OTf) with RuL²S represents a matched system, while PdL¹R(OTf) with RuL²R is a mismatched system. researchgate.net Both combinations, however, can yield the desired allylated product with high diastereoselectivity (>95:5). nih.gov The ability to generate all four possible diastereomers of the product is achievable by simply changing the stereochemistry of the Pd or Ru complex. nih.gov

Below is a table summarizing the effect of different chiral ligand combinations on the stereoselectivity of the dehydrative allylation of this compound (1a) with cinnamyl alcohol (2a).

| Entry | M¹ Catalyst | M² Catalyst | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | PdL¹R(OTf) | RuL²S | (2S,3R)-3aa | >95:5 | 96% |

| 2 | PdL¹S(OTf) | RuL²S | (2R,3R)-3aa | >95:5 | 95% |

| 3 | PdL¹R(OTf) | RuL²R | (2S,3S)-3aa | >95:5 | 97% |

| 4 | PdL¹S(OTf) | RuL²R | (2R,3S)-3aa | >95:5 | 98% |

Data derived from studies on stereodivergent dehydrative allylation. researchgate.netnih.gov L¹ = (R)- or (S)-BINAP, L² = a chiral Ru-complex ligand.

Reaction Conditions for Catalytic Allylation (e.g., Solvent, Temperature, Catalyst Loading)

The success of the catalytic allylation of this compound is highly dependent on the optimization of reaction conditions. These parameters are fine-tuned to ensure high conversion, selectivity, and yield while maintaining the stereochemical integrity of the product.

A typical reaction involves this compound and an allylic alcohol as substrates. nih.gov The catalytic system generally consists of a palladium complex and a ruthenium complex, each at a low loading, typically around 2 mol%. nih.gov The choice of solvent is critical, with 1,4-dioxane (B91453) being a commonly used solvent for this transformation. nih.gov The reaction is often conducted at a low temperature, such as 10 °C, to enhance selectivity. nih.gov

These mild and nearly neutral reaction conditions are crucial for preventing the epimerization of the α-mono-substituted β-keto ester product, a common issue under traditional acidic or basic conditions. researchgate.netnih.gov The reaction generally proceeds to completion within a few hours. nih.gov

| Parameter | Condition |

| Substrates | This compound, Cinnamyl alcohol |

| Catalyst Loading | ~2 mol% of M¹XL¹ and ~2 mol% of M²L² |

| Solvent | 1,4-dioxane |

| Temperature | 10 °C |

| Concentration | 500 mM of this compound |

Optimized conditions for the dehydrative allylation of this compound. nih.gov

Mechanistic Insights into Catalytic Allylation

Understanding the mechanism of the catalytic allylation of this compound is key to rationalizing the observed stereochemical outcomes and for the further development of more efficient catalytic systems.

Proposed Intermolecular Protonative Hydropalladation Pathway

While the primary focus has been on a dual catalyst system, related palladium-catalyzed allylic alkylations can proceed through various mechanistic pathways. One such proposed pathway in different systems involves an intermolecular protonative hydropalladation. In the context of the dual Ru/Pd system for this compound allylation, the mechanism is distinct. The process is initiated by the activation of the β-keto ester by the first metal complex (M¹XL¹) to form a metal enolate. nih.gov Simultaneously, the second metal complex (M²L²) activates the allylic alcohol to generate a π-allyl complex. nih.gov

Catalytic Cycle Analysis with Matched and Mismatched Systems

The catalytic cycle for the dual-catalyzed dehydrative allylation involves several key steps. researchgate.net The first catalyst, M¹XL¹, reacts with the β-keto ester to form a metal enolate and a conjugate acid, HX. nih.gov The second catalyst, M²L², reacts with the allylic alcohol, facilitated by the generated HX, to form a π-allyl complex and water. nih.gov The nucleophilic metal enolate then attacks the electrophilic π-allyl complex to form the allylated product and regenerate the catalysts. researchgate.netnih.gov

In a matched system , for example using PdL¹R(OTf) and RuL²S, the stereochemical preferences of the two chiral catalysts align, leading to a highly diastereoselective outcome. researchgate.net The chiral Pd-enolate and the chiral Ru-π-allyl species work in concert to favor the formation of one specific diastereomer. researchgate.net

In a mismatched system , such as with PdL¹R(OTf) and RuL²R, the inherent stereochemical biases of the catalysts are opposed. researchgate.net Despite this, the reaction can still proceed with high diastereoselectivity, indicating that one of the catalytic centers may dominate the stereochemical control or that the transition states leading to the minor diastereomer are significantly disfavored for other energetic reasons. researchgate.netnih.gov

Role of Proton Transfer in Avoiding Epimerization under Neutral Conditions

A critical feature of this dual catalytic system is the maintenance of nearly neutral reaction conditions, which is essential to prevent the epimerization of the stereogenic center created at the α-position of the β-keto ester. nih.gov This is achieved through a rapid and efficient proton transfer within the catalytic cycle. nih.gov The proton abstracted from the β-keto ester by the first catalyst is immediately utilized in the formation of the Ru π-allyl complex from the allylic alcohol. nih.gov This concerted mechanism ensures that the concentration of free acid or base in the reaction medium remains low, thus preserving the stereochemical integrity of the product. nih.gov

Enantioface Selection Discrimination by Chiral Metal Complexes

The high enantioselectivity of the reaction is a direct result of the ability of the chiral metal complexes to discriminate between the two prochiral faces of the nucleophile (the enolate of this compound) and the electrophile (the π-allyl intermediate). nih.govacs.org The chiral ligand L¹ on the first metal center (e.g., Palladium) controls the enantiofacial selection of the enolate, determining the absolute configuration of the newly formed stereocenter at the α-position. nih.gov Similarly, the chiral ligand L² on the second metal center (e.g., Ruthenium) dictates the facial selectivity of the π-allyl complex, influencing the configuration at the allylic position. nih.govacs.org This dual control allows for the synthesis of all possible stereoisomers of the product with high enantiomeric purity by judiciously choosing the chirality of the ligands. nih.gov The ability of a chiral metal fragment to selectively present one face of the allylic system to the incoming nucleophile is a key principle in asymmetric allylic alkylation. acs.org

Redox-Mediated Donor–Acceptor Bifunctional Catalyst (RDACat) Concept

The Redox-Mediated Donor–Acceptor Bifunctional Catalyst (RDACat) concept is a sophisticated strategy in asymmetric catalysis that facilitates reactions between a nucleophile and an electrophile with high control. researchgate.net This concept is particularly relevant in the dehydrative allylation of β-keto esters, such as this compound, using allylic alcohols. researchgate.netCurrent time information in Bangalore, IN. In this system, two distinct metal catalysts work in synergy. One metal complex (M¹) acts as a Lewis acid to generate a nucleophilic metal enolate from the β-keto ester. Simultaneously, a second metal complex (M²), often a ruthenium complex, activates the allylic alcohol to form an electrophilic π-allyl complex. Current time information in Bangalore, IN.

A crucial aspect of the RDACat concept is the management of the proton (HX) liberated during the enolate formation. This proton co-catalyzes the cleavage of the stable C–O bond of the allylic alcohol via hydrogen bonding, which facilitates the oxidative addition to the second metal center (M²) and the release of water. Current time information in Bangalore, IN. The reaction between the nucleophilic M¹ enolate and the electrophilic M² π-allyl complex then yields the final allylated product. Current time information in Bangalore, IN. Because the amount of acid (HX) generated is catalytic and is consumed within the cycle, the reaction proceeds under nearly neutral conditions. This is critical for preventing the epimerization of the stereogenic center created at the α-position of the β-keto ester, a common problem under acidic or basic conditions. Current time information in Bangalore, IN. This dual catalytic system, operating under the RDACat principle, allows for high regio-, diastereo-, and enantioselectivity in the allylation of unsubstituted β-keto esters. Current time information in Bangalore, IN.nih.gov

Stereocontrolled Construction of Complex Architectures

Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. While the enantioselective alkylation of α-substituted β-keto esters is a common method for creating such centers, the situation is different for non-substituted β-keto esters like this compound. nih.govresearchgate.net Direct alkylation of an unsubstituted β-keto ester typically generates a tertiary stereogenic center (a carbon bonded to three other carbons and one hydrogen). nih.gov The resulting α-mono-substituted product is prone to racemization through keto-enol tautomerism, especially under the basic or acidic conditions often required for the reaction. nih.gov

However, catalytic methods such as the Tsuji-Trost-type asymmetric allylation offer a pathway to construct a quaternary carbon center from the dicarbonyl methylene (B1212753) carbon of compounds like this compound. nih.gov In these reactions, a metal catalyst, typically palladium, activates an allylic substrate to form a π-allyl complex. The enolate of the β-keto ester then acts as a nucleophile. When the reaction is designed for branched allylation, it can lead to the formation of a quaternary carbon at the α-position of the keto ester. nih.gov The stereochemical outcome at this newly formed quaternary center can be controlled by the chiral ligands associated with the metal catalyst. nih.gov

Synthesis of Products with Multiple Adjacent Stereogenic Centers

A powerful application of catalytic transformations involving this compound is the synthesis of molecules with multiple, adjacent stereogenic centers. A synergistic catalytic system using palladium (Pd) and ruthenium (Ru) complexes for the dehydrative allylation of this compound with cinnamyl-type allylic alcohols has been developed to achieve this with high control. nih.gov This method allows for the creation of two adjacent stereocenters in a single step with high diastereo- and enantioselectivity. nih.gov By selecting the appropriate chirality of the ligands on both the Pd and Ru catalysts, any of the four possible diastereomers of the product can be synthesized on demand. nih.govdntb.gov.ua

Once the initial product with two adjacent stereocenters is formed from the allylation of this compound, a third adjacent stereocenter can be introduced by the diastereoselective reduction of the ketone functionality. nih.gov This transformation converts the β-keto ester into a β-hydroxy ester, a structural motif present in many complex natural products. nih.gov

The reduction of the ketone in the allylated product can be achieved with high diastereoselectivity using reducing agents like zinc borohydride (B1222165) (Zn(BH₄)₂). nih.gov The stereochemical outcome of this reduction is influenced by the existing stereocenters in the molecule, allowing for the controlled formation of one of two possible diastereomers for the new hydroxyl group. By combining the stereodivergent allylation with this diastereoselective reduction, it is possible to synthesize up to eight different stereoisomers of the final product, each having three contiguous stereogenic centers. nih.govdntb.gov.ua

A study demonstrated this process starting with this compound and cinnamyl alcohol. The resulting allylated product, (R,S)-syn-3aa, was obtained with high selectivity. Subsequent reduction of the ketone moiety yielded the corresponding β-hydroxy ester with high diastereoselectivity. nih.gov

The utility of these stereocontrolled catalytic methods involving this compound is highlighted by their application in the formal synthesis of complex, biologically active natural products. nih.gov A notable example is the formal synthesis of (+)-Pancratistatin, an Amaryllidaceae alkaloid known for its potent anticancer properties. researchgate.netnih.govunipv.it

The synthetic strategy leverages the dehydrative allylation of this compound with a substituted cinnamyl alcohol, catalyzed by a synergistic Pd/Ru system, to construct the core structure with the correct stereochemistry. nih.gov The product of this key reaction contains the adjacent stereocenters that form a crucial part of the pancratistatin (B116903) backbone. nih.gov Following the creation of these centers, a diastereoselective reduction of the ketone group is performed, as described previously, to install another stereocenter. nih.gov This sequence provides a highly functionalized intermediate that is a known precursor in established total syntheses of (+)-Pancratistatin. nih.govacs.org This approach demonstrates the efficiency of using this compound as a starting block for building complex molecular architectures required for natural product synthesis. nih.gov

Advanced Mechanistic and Theoretical Investigations

Computational Studies for Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool to unravel the intricate details of reaction mechanisms that are often difficult to probe experimentally. For reactions involving tert-butyl 3-oxopropanoate (B1240783), computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating transition states, reaction intermediates, and energetic pathways.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to study reactions such as the Michael addition, aldol (B89426) reactions, and catalytic hydrogenations involving tert-butyl 3-oxopropanoate. ethz.chresearchgate.netresearchgate.net These calculations provide a quantitative understanding of the reactivity and selectivity observed in these transformations.

For instance, in the context of Michael additions, DFT calculations help in analyzing the electronic properties of the reactants and in locating the transition state structures for the nucleophilic attack on the activated alkene. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) of the enolate of this compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor are analyzed to predict the feasibility and regioselectivity of the reaction.

A key aspect of these studies is the determination of activation energies for different possible pathways. The pathway with the lowest activation energy is typically the one that is favored kinetically, thus determining the major product formed. DFT calculations have been employed to rationalize the role of catalysts, such as tertiary amines or metal complexes, in lowering the activation barrier of the rate-determining step. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Reactions of this compound

| Reaction Type | Catalyst/Conditions | Calculated Parameter | Value (kcal/mol) | Finding |

| Michael Addition | Tertiary Amine | Activation Energy (Rate-Determining Step) | 15-25 | The nucleophilic attack of the enolate on the Michael acceptor is the kinetically most relevant step. |

| Aldol Reaction | Proline | Energy Difference (syn vs. anti Transition States) | 1.5-3.0 | The calculated energy difference correctly predicts the experimentally observed diastereoselectivity. acs.org |

| Catalytic Hydrogenation | Chiral Rh(II) Complex | Enantioselectivity-Determining Transition State Energy Difference | 2.0-4.0 | The steric and electronic interactions between the substrate and the chiral ligand dictate the facial selectivity. nih.gov |

Rationalization of Stereochemical Outcomes

One of the most significant contributions of computational studies is the ability to rationalize and predict the stereochemical outcomes of asymmetric reactions. For this compound, which can generate new stereocenters upon reaction at its α-carbon or reduction of its ketone functionality, understanding the origin of stereoselectivity is crucial.

DFT calculations allow for the detailed analysis of diastereomeric and enantiomeric transition states. By comparing the energies of these transition states, chemists can predict which stereoisomer will be formed preferentially. For example, in an asymmetric aldol reaction, two diastereomeric products (syn and anti) can be formed. acs.org Computational modeling can identify the more stable transition state leading to the major diastereomer.

Similarly, in enantioselective reactions, where a chiral catalyst is used to favor the formation of one enantiomer over the other, DFT studies can model the catalyst-substrate complex. These models reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the enantiofacial discrimination. nih.gov

Modeling of Nucleophilic Attack and Diastereoselectivity

The nucleophilic character of the α-carbon of this compound (after deprotonation) is central to its reactivity. Modeling the nucleophilic attack of its enolate onto various electrophiles is key to understanding and controlling the diastereoselectivity of the resulting products.

Pattern Diagrams for Enantioface Discrimination

While the term "pattern diagram" is not universally standardized, the concept of using schematic models to visualize and predict how a chiral catalyst or reagent discriminates between the two faces (enantiofaces) of a prochiral substrate like the enolate of this compound is a common practice in stereochemistry. acs.orgnih.gov These models, often derived from computational results, simplify the complex three-dimensional interactions into more easily interpretable diagrams.

These diagrams typically depict the orientation of the substrate relative to the chiral catalyst, highlighting the key steric and electronic interactions that block one face of the nucleophile from reacting, thereby leading to a selective attack on the other face. For instance, in a chiral amine-catalyzed reaction, the diagram might show how the bulky substituents on the catalyst sterically hinder one approach trajectory of the electrophile to the enolate.

Computational Analysis of Matched and Mismatched Catalytic Systems

In stereodivergent synthesis, where multiple stereoisomers of a product can be selectively accessed, the concept of "matched" and "mismatched" catalytic systems is pivotal. nih.gov This is particularly relevant in reactions involving two chiral entities, such as a chiral nucleophile precursor and a chiral catalyst. Computational analysis plays a crucial role in understanding the interactions in these systems. nih.gov

A "matched" pair refers to a combination of a chiral substrate and a chiral catalyst that work in concert to produce a single stereoisomer with high selectivity. Conversely, a "mismatched" pair is a combination where the intrinsic selectivity of the substrate and the catalyst oppose each other, often leading to lower selectivity or the formation of a different stereoisomer.

Computational studies, particularly DFT calculations, can quantify the degree of matching by calculating the transition state energies for all possible stereochemical pathways. nih.gov For a reaction involving this compound, this would involve modeling the interaction of its enolate with a chiral catalyst and an electrophile.

Table 2: Computational Analysis of Matched vs. Mismatched Systems in a Catalytic Allylation

| Catalytic System | Catalyst Combination | Relative Transition State Energy (kcal/mol) | Predicted Major Stereoisomer | Predicted Diastereomeric Ratio (d.r.) |

| Matched | Pd((R)-BINAP) / Ru((S)-L2) | 0.0 | (R,S) | >95:5 |

| Mismatched | Pd((R)-BINAP) / Ru((R)-L2) | +2.5 | (R,R) | 70:30 |

| Matched (opposite enantiomer) | Pd((S)-BINAP) / Ru((R)-L2) | 0.1 | (S,R) | >95:5 |

| Mismatched (opposite enantiomer) | Pd((S)-BINAP) / Ru((S)-L2) | +2.7 | (S,S) | 68:32 |

Note: Data is illustrative and based on findings from studies on similar systems. L2 represents a generic chiral ligand. nih.gov

These computational analyses not only explain experimental observations but also guide the rational design of new catalytic systems for achieving high stereoselectivity in reactions involving versatile building blocks like this compound. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-oxopropanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 3-oxopropanoic acid with tert-butanol under acid catalysis or through transesterification of ethyl 3-oxopropanoate with tert-butanol. Advanced methods include microfluidic synthesis, which enhances reaction efficiency and reduces side products by precise control of temperature and residence time . Traditional batch methods may require prolonged reflux in anhydrous solvents (e.g., toluene) with catalytic sulfuric acid. Yield optimization involves monitoring reaction progress via TLC or GC-MS and using molecular sieves to remove water. Purity is improved via vacuum distillation or column chromatography .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : H and C NMR identify ester carbonyl ( ppm) and tert-butyl group signals ( ppm for CH) .

- IR spectroscopy : Absorption peaks at ~1735 cm (ester C=O) and ~1660 cm (ketone C=O) confirm functional groups .

- HRMS : Validates molecular ion ([M+H] expected for CHO: 144.0786) . Discrepancies in spectral data may arise from tautomerism (keto-enol equilibrium) or impurities, requiring comparison with literature or computational modeling .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, or strong acids/bases. Use explosion-proof equipment in well-ventilated areas due to potential peroxide formation in aged samples .

Advanced Research Questions

Q. How do reaction mechanisms and tautomerism of this compound influence its reactivity in organic transformations?

The ketone group in this compound can undergo keto-enol tautomerism, enabling nucleophilic attacks at the α-carbon. This reactivity is exploited in Michael additions or cyclocondensations. Enzymatic studies (e.g., EC 4.2.1.82) suggest that tautomer stability affects hydrolysis rates to propynoate under aqueous conditions, which can be modulated by pH or co-solvents . Computational studies (DFT) can predict dominant tautomeric forms and guide reaction design .

Q. How can reaction conditions be optimized for this compound in multi-step syntheses (e.g., NAMs preparation)?

Microfluidic systems enable precise control of stoichiometry, temperature, and mixing for intermediates like tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate. Parameters to optimize include:

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from solvent effects (e.g., deuteration in CDCl vs. DMSO-d), dynamic processes (tautomerism), or diastereomeric impurities. Strategies include:

Q. What role does this compound play as a building block in complex molecule synthesis (e.g., pharmaceuticals)?

It serves as a precursor for spirocyclic compounds (e.g., tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate) and bioactive intermediates. Applications include:

- Peptide mimetics : Incorporation into carbamate-protected amino acids.

- Heterocycle synthesis : Cyclization with hydrazines or amines to form pyrazoles or pyridones .

Q. What factors influence the hydrolytic stability of this compound, and how can decomposition pathways be mitigated?

Hydrolysis is pH-dependent: acidic conditions protonate the carbonyl, accelerating tert-butyl cleavage, while alkaline conditions promote ketone oxidation. Stabilization strategies include:

Q. What challenges arise during purification of this compound, and how are they addressed?

Challenges include co-elution of byproducts (e.g., tert-butyl alcohol) and thermal sensitivity. Solutions:

Q. How does this compound’s tautomerism impact its application in enzyme inhibition studies?

The enol form can act as a transition-state analog for enzymes targeting malonic semialdehyde. For example, it inhibits EC 4.2.1.82 (malonate-semialdehyde dehydratase), providing insights into catalytic mechanisms. Kinetic assays (UV-Vis monitoring at 280 nm) quantify inhibition constants (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.